molecular formula C16H25N3O2 B6708599 Oxolan-3-yl-[4-(2-propylpyrazol-3-yl)piperidin-1-yl]methanone

Oxolan-3-yl-[4-(2-propylpyrazol-3-yl)piperidin-1-yl]methanone

Cat. No.: B6708599
M. Wt: 291.39 g/mol
InChI Key: VSHSFBDXODAGCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Oxolan-3-yl-[4-(2-propylpyrazol-3-yl)piperidin-1-yl]methanone is a complex organic compound that features a combination of oxolane, pyrazole, and piperidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oxolan-3-yl-[4-(2-propylpyrazol-3-yl)piperidin-1-yl]methanone typically involves multi-step organic reactions. The process begins with the preparation of the oxolane ring, followed by the introduction of the pyrazole and piperidine groups through a series of nucleophilic substitution and condensation reactions. Common reagents used in these reactions include alkyl halides, hydrazines, and ketones, under conditions such as reflux and catalytic hydrogenation.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is essential to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

Oxolan-3-yl-[4-(2-propylpyrazol-3-yl)piperidin-1-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds

Scientific Research Applications

Oxolan-3-yl-[4-(2-propylpyrazol-3-yl)piperidin-1-yl]methanone has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: It is studied for its potential biological activity, including its interactions with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its efficacy and safety profiles.

    Industry: The compound’s unique structure makes it a candidate for use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Oxolan-3-yl-[4-(2-propylpyrazol-3-yl)piperidin-1-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Oxolan-3-yl-[4-(2-methylpyrazol-3-yl)piperidin-1-yl]methanone
  • Oxolan-3-yl-[4-(2-ethylpyrazol-3-yl)piperidin-1-yl]methanone
  • Oxolan-3-yl-[4-(2-butylpyrazol-3-yl)piperidin-1-yl]methanone

Uniqueness

Oxolan-3-yl-[4-(2-propylpyrazol-3-yl)piperidin-1-yl]methanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

oxolan-3-yl-[4-(2-propylpyrazol-3-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O2/c1-2-8-19-15(3-7-17-19)13-4-9-18(10-5-13)16(20)14-6-11-21-12-14/h3,7,13-14H,2,4-6,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSHSFBDXODAGCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=CC=N1)C2CCN(CC2)C(=O)C3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.